Enantiomeric Excess Benchmark: S-Enantiomer as the Reference for R-Enantiomer Purity in Dexlansoprazole Synthesis
The R-enantiomer (dexlansoprazole nitro sulphoxide) is synthesized with an enantiomeric excess of >99.8% via an asymmetric sulfoxidation strategy [1]. This establishes a quantifiable purity benchmark: the S-enantiomer must not exceed 0.1% of the total sulfoxide content in the R-enantiomer intermediate. Procurement of the pure S-enantiomer (CAS 853950-79-5, typically offered at ≥95% purity ) is essential for preparing calibration standards used to validate that the R-enantiomer meets this stringent ee threshold.
| Evidence Dimension | Enantiomeric excess (ee) of intermediate |
|---|---|
| Target Compound Data | S-enantiomer as impurity: must be <0.1% in R-enantiomer product |
| Comparator Or Baseline | R-enantiomer product ee: >99.8% [1] |
| Quantified Difference | Acceptable S-enantiomer content: ≤0.1% |
| Conditions | Asymmetric sulfoxidation of prochiral nitrosulfide 3 under modified Kagan conditions; ee determined by chiral HPLC [1] |
Why This Matters
This defines the S-enantiomer's primary procurement value: it is the gold-standard chiral impurity marker required to certify that the R-enantiomer intermediate meets regulatory ee specifications for dexlansoprazole API manufacturing.
- [1] Yamada S, et al. An efficient synthesis of dexlansoprazole employing asymmetric oxidation strategy. Tetrahedron Letters. 2011;52(42):5464-5466. View Source
